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molecular formula C5H5F5O2 B1294403 Ethyl pentafluoropropionate CAS No. 426-65-3

Ethyl pentafluoropropionate

Cat. No. B1294403
M. Wt: 192.08 g/mol
InChI Key: DBOFMRQAMAZKQY-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using ethyl perfluoropropionate (4.8 g, 25 mmol), potassium trimethylsilanolate (3.2 g, 25 mmol), and dry ether (150 mL). Potassium perfluoropropionate (4.7 g, 93% yield) was isolated as a white solid: 19F NMR (D2O) δ -79.5 (m, CF3, 3F), -117.5 (m, CF2, 2F). Anal. Calcd. for C3F5KO2 : C, 17.83; F, 47.00; K, 19.35. Found: C, 17.52; F, 46.83; K, 19.24.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O:5]CC)=[O:4].C[Si](C)(C)[O-].[K+:18]>CCOCC>[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O-:5])=[O:4].[K+:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC(C(=O)OCC)(C(F)(F)F)F
Step Two
Name
potassium trimethylsilanolate
Quantity
3.2 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)[O-])(C(F)(F)F)F.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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